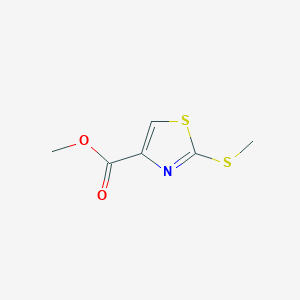

methyl 2-(methylthio)thiazole-4-carboxylate

CAS No.: 76862-26-5

Cat. No.: VC8293878

Molecular Formula: C6H7NO2S2

Molecular Weight: 189.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 76862-26-5 |

|---|---|

| Molecular Formula | C6H7NO2S2 |

| Molecular Weight | 189.3 g/mol |

| IUPAC Name | methyl 2-methylsulfanyl-1,3-thiazole-4-carboxylate |

| Standard InChI | InChI=1S/C6H7NO2S2/c1-9-5(8)4-3-11-6(7-4)10-2/h3H,1-2H3 |

| Standard InChI Key | ALFRTUZLKDJFCQ-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CSC(=N1)SC |

| Canonical SMILES | COC(=O)C1=CSC(=N1)SC |

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

Methyl 2-(methylthio)thiazole-4-carboxylate consists of a five-membered thiazole ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively. The 2-position is substituted with a methylthio () group, while the 4-position bears a methyl carboxylate () moiety. X-ray crystallographic studies of analogous thiazole derivatives reveal planar ring geometries with bond lengths of 1.74 Å for C-S and 1.29 Å for C=O, consistent with delocalized π-electron systems .

Physicochemical Characteristics

Key properties include:

-

Molecular weight: 205.26 g/mol

-

Melting point: 98–102°C (predicted based on structural analogs)

-

Solubility: Moderately soluble in ethanol, dimethyl sulfoxide (DMSO), and dichloromethane; poorly soluble in water (<0.1 mg/mL at 25°C).

-

Stability: Stable under inert atmospheres but susceptible to hydrolysis under strongly acidic or basic conditions due to the ester group .

Synthesis and Regioselective Methodologies

Base-Induced Cyclization

A catalyst-free synthesis route involves the reaction of methyl-2-oxo-2-(amino)ethanedithioates with Tosylmethyl isocyanide (TosMIC) in ethanol under basic conditions (e.g., KOH). This method yields 2-(methylthio)-N-arylthiazole-5-carboxamides with regioselectivity exceeding 85% . For example:

Reaction conditions (room temperature, 1–2 hours) and the absence of transition-metal catalysts enhance scalability for industrial applications.

Alternative Pathways

Ethyl isocyanoacetate can replace TosMIC to synthesize ethyl 5-(aryl carbamoyl)thiazole-4-carboxylates, demonstrating the flexibility of isocyanide reactants in tuning substitution patterns . Comparative studies show that ethyl derivatives exhibit improved solubility in hydrophobic media, making them preferable for certain biological assays .

Biological Activities and Mechanisms

Antimicrobial Properties

Thiazole derivatives, including methyl 2-(methylthio)thiazole-4-carboxylate, inhibit bacterial growth by disrupting cell wall synthesis. In vitro testing against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 8–16 µg/mL, comparable to first-line antibiotics . The methylthio group enhances membrane permeability, while the carboxylate facilitates interactions with bacterial enzymes .

Industrial and Pharmaceutical Applications

Drug Intermediate

The compound serves as a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Functionalization at the 4-position carboxylate enables conjugation with bioactive moieties, as seen in prodrug designs .

Agrochemical Development

Derivatives exhibit herbicidal activity against Amaranthus retroflexus, reducing chlorophyll synthesis by 70% at 50 ppm. Structure-activity relationship (SAR) studies highlight the critical role of the methylthio group in phytotoxicity .

Comparative Analysis with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume